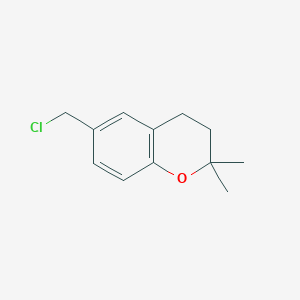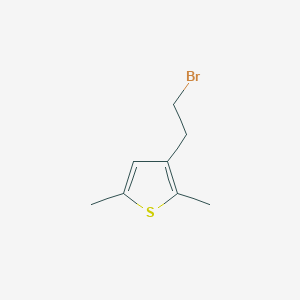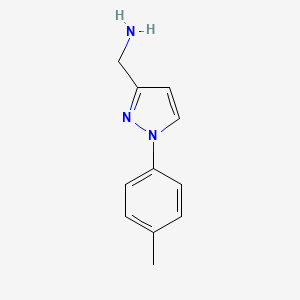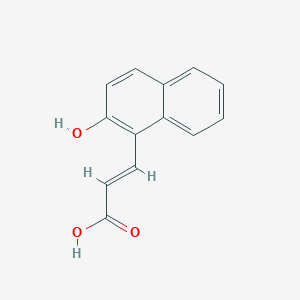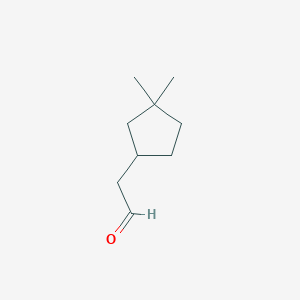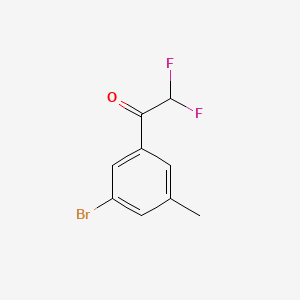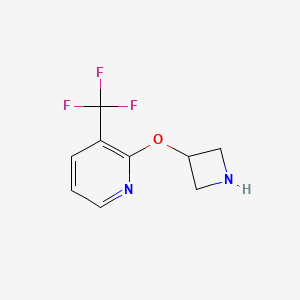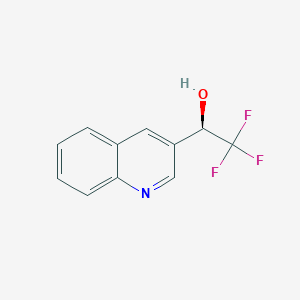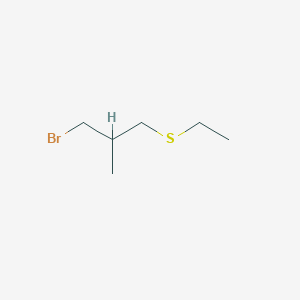
(3-Bromo-2-methylpropyl)(ethyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-methylpropyl)(ethyl)sulfane is an organic compound with the molecular formula C6H13BrS. This compound is characterized by the presence of a bromine atom, a methyl group, and an ethyl sulfane group attached to a propyl chain. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methylpropyl)(ethyl)sulfane typically involves the reaction of 3-bromo-2-methylpropyl bromide with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethyl sulfane group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2-methylpropyl)(ethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Bromo-2-methylpropyl)(ethyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Bromo-2-methylpropyl)(ethyl)sulfane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The ethyl sulfane group can undergo oxidation and reduction, leading to the formation of sulfoxides, sulfones, and thiols. These transformations are facilitated by the presence of specific reagents and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylpropyl bromide: Similar structure but lacks the ethyl sulfane group.
Ethyl sulfane: Contains the ethyl sulfane group but lacks the bromine and methyl groups.
2-Bromo-2-methylpropane: Similar structure but lacks the ethyl sulfane group.
Uniqueness
(3-Bromo-2-methylpropyl)(ethyl)sulfane is unique due to the presence of both a bromine atom and an ethyl sulfane group attached to a propyl chain. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C6H13BrS |
|---|---|
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
1-bromo-3-ethylsulfanyl-2-methylpropane |
InChI |
InChI=1S/C6H13BrS/c1-3-8-5-6(2)4-7/h6H,3-5H2,1-2H3 |
Clé InChI |
RQILIEJDIWGJER-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)
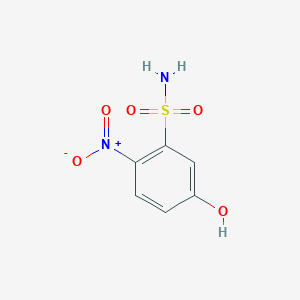
amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)

